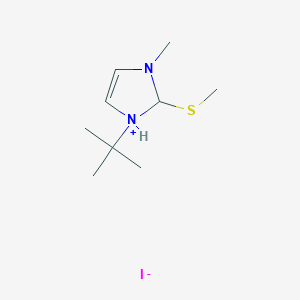![molecular formula C16H23NO2 B14577525 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one CAS No. 61609-18-5](/img/structure/B14577525.png)
2-[4-(Diethylamino)phenoxy]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)phenoxy]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one typically involves the reaction of 4-(diethylamino)phenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Diethylamino)phenoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to various biological effects. The phenoxy group may also contribute to the compound’s activity by facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)cyclohexan-1-one: Similar structure but lacks the phenoxy group.
4,4-Dimethyl-2-cyclohexen-1-one: Different substitution pattern on the cyclohexanone ring.
1,2-Dimethylcyclohexane: Different substitution pattern and lacks the phenoxy and diethylamino groups.
Uniqueness
2-[4-(Diethylamino)phenoxy]cyclohexan-1-one is unique due to the presence of both the diethylamino and phenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61609-18-5 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenoxy]cyclohexan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-3-17(4-2)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h9-12,16H,3-8H2,1-2H3 |
InChI Key |
GJPMPAYMGKVTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)
![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)









![2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14577524.png)
